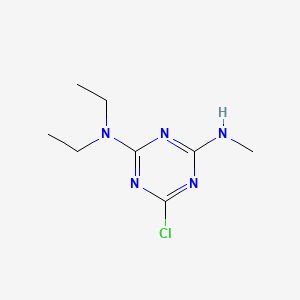

2-Chloro-4-diethylamino-6-methylamino-s-triazine

Description

Properties

IUPAC Name |

6-chloro-2-N,2-N-diethyl-4-N-methyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5/c1-4-14(5-2)8-12-6(9)11-7(10-3)13-8/h4-5H2,1-3H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOXFTHSONSSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Structure and Conformation of Diethylamino-Methylamino-s-Triazines

This guide provides an in-depth technical analysis of the molecular structure and conformational dynamics of diethylamino-methylamino-s-triazines . It focuses on the interplay between electronic conjugation, steric hindrance, and hydrogen bonding that dictates the 3D architecture of these molecules.

Executive Summary

The diethylamino-methylamino-s-triazine scaffold represents a specific class of 1,3,5-triazine derivatives characterized by an asymmetric substitution pattern: a bulky, tertiary diethylamino group and a smaller, secondary methylamino group. This asymmetry creates a unique conformational landscape where the "amidine-like" resonance of the s-triazine ring competes with steric repulsion.

Understanding these dynamics is critical for:

-

Drug Design: Optimizing receptor binding affinity where planar vs. twisted conformations determine efficacy.

-

Agrochemical Stability: Predicting hydrolytic stability and metabolic degradation pathways (e.g., N-dealkylation).

-

Material Science: Controlling supramolecular assembly via hydrogen bonding networks.

Electronic Structure and Resonance

The s-triazine (1,3,5-triazine) core is an electron-deficient aromatic heterocycle. When substituted with amino groups, the lone pair electrons on the exocyclic nitrogen atoms participate in strong

The Amidine Character

The C-N exocyclic bonds exhibit partial double-bond character due to resonance. This restricts rotation, leading to distinct rotamers observable by NMR.[1]

-

Diethylamino Group: Being a tertiary amine, it acts as a strong electron donor (

effect) but lacks a proton for hydrogen bonding. The two ethyl chains introduce significant steric bulk. -

Methylamino Group: Being a secondary amine, it donates electrons but also possesses an N-H proton, allowing for intramolecular or intermolecular hydrogen bonding.

Resonance Visualization

The following diagram illustrates the resonance contributors that enforce planarity and restrict rotation.

Figure 1: Resonance structures showing electron donation from exocyclic amines into the electron-deficient triazine ring, increasing the C-N bond order.

Conformational Analysis

The conformation is defined by the torsion angles around the exocyclic C-N bonds.

Rotational Barriers

The barrier to rotation (

-

Methylamino Group: Can adopt syn or anti conformations relative to the adjacent ring nitrogen. The anti rotamer is often favored to minimize repulsion between the methyl group and the ring nitrogen lone pair, though intramolecular H-bonding can stabilize the syn form if a suitable acceptor (like a ring substituent) is present.

-

Diethylamino Group: The two ethyl groups create a "propeller" or "geared" effect. To minimize steric clash with the ring nitrogens, the ethyl groups often rotate out of the aromatic plane, breaking perfect planarity but maintaining conjugation.

Steric vs. Electronic Conflict

A critical structural feature is the competition between:

-

Electronic Conjugation: Favors a planar (

torsion) geometry to maximize orbital overlap. -

Steric Repulsion: The ethyl groups of the diethylamino moiety clash with the ring nitrogens, favoring a twisted geometry.

Result: The molecule typically adopts a compromised, slightly twisted conformation for the diethylamino group, while the methylamino group remains largely planar.

Experimental Characterization Protocols

To validate the structure and conformation, a combination of X-ray crystallography and Dynamic NMR (DNMR) is required.

Protocol: Variable Temperature (VT) NMR

This protocol determines the rotational energy barrier (

Reagents & Equipment:

-

High-field NMR Spectrometer (500 MHz+).

-

Solvent:

(for ambient), -

Target Compound: Purified Diethylamino-methylamino-s-triazine.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of deuterated solvent.

-

Low-Temperature Acquisition: Cool the probe to -40°C. Acquire

and -

Stepwise Heating: Increase temperature in 10°C increments up to 120°C (solvent permitting).

-

Coalescence Point (

): Identify the temperature where the split signals merge into a single broad peak. -

Calculation: Use the Eyring equation to calculate

:

Protocol: Single Crystal X-Ray Diffraction

Objective: Determine the solid-state conformation and intermolecular H-bonding networks.

Crystallization Strategy:

-

Solvent System: Slow evaporation from Ethanol/Water (9:1) or Vapor Diffusion using Methanol (solvent) and Hexane (antisolvent).

-

Data Collection: Collect at low temperature (100 K) to reduce thermal motion of the flexible ethyl chains.

Key Parameters to Extract:

-

Torsion Angles:

. -

Pyramidalization: Deviation of the exocyclic nitrogen from planarity (sum of bond angles around N).

-

H-Bond Geometry: Distance and angle of

.

Quantitative Data Summary

| Parameter | Methylamino Group | Diethylamino Group |

| Hybridization | ||

| H-Bond Capability | Donor (N-H) & Acceptor | Acceptor only (Sterically hindered) |

| Rotational Barrier | ~16-18 kcal/mol | ~14-16 kcal/mol |

| Dominant Effect | H-bonding / Conjugation | Steric Bulk / Hydrophobicity |

| Major Rotamers | syn / anti | geared (propeller-like) |

Structural Logic & Pathways

The following diagram details the logical flow from molecular substitution to macroscopic property, utilizing Graphviz.

Figure 2: Causal relationship between substituent nature, fundamental physical forces, and resulting conformational properties.

References

-

Restricted Rotations in 4,6-bis- and 2,4,6-tris-(N,N-dialkylamino)-s-triazines. ResearchGate. Available at: [Link]

-

Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. National Institutes of Health (PMC). Available at: [Link]

-

Role of hydrogen bonding in the formation of glasses by small molecules: a triazine case study. Royal Society of Chemistry. Available at: [Link]

-

Crystal structure of 2-chloro-4,6-bis(diisopropylamino)-s-triazine. ResearchGate. Available at: [Link]

-

2-Chloro-4-methylamino-6-ethylamino-s-triazine Properties. US EPA CompTox Chemicals Dashboard. Available at: [Link]

Sources

The Aquatic Menace of s-Triazine Herbicides: A Toxicological Deep-Dive on 2-Chloro-4-diethylamino-6-methylamino-s-triazine

A Technical Guide for Researchers and Environmental Scientists

Preamble: The Challenge of Analog Assessment

The s-triazine herbicides represent a class of nitrogen-containing heterocyclic compounds widely utilized in agriculture for the control of broadleaf weeds. While effective, their persistence and mobility in soil can lead to the contamination of aquatic ecosystems, posing a significant threat to non-target organisms. This guide focuses on the toxicity profile of a specific s-triazine, 2-Chloro-4-diethylamino-6-methylamino-s-triazine. However, a comprehensive review of scientific literature reveals a significant data gap for this particular compound.

In light of this, and adhering to established principles of toxicological assessment for structurally similar compounds, this guide will leverage the extensive body of research available for Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine), the most widely used and studied s-triazine herbicide.[1][2] The rationale for this surrogate approach lies in the shared s-triazine core structure and the common primary mechanism of toxicity across this class of herbicides.[3] This document will therefore provide a detailed toxicological profile of Atrazine as a representative compound to infer the potential aquatic risks of 2-Chloro-4-diethylamino-6-methylamino-s-triazine, while clearly noting the limited direct data for the latter.

Chemical Identity and Physicochemical Properties

The s-triazine herbicides are characterized by a symmetrical triazine ring with various substituents. These substitutions influence their solubility, persistence, and specific toxicity.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Key Structural Difference from Atrazine |

| Target Compound | 2-Chloro-4-(diethylamino)-6-(methylamino)-1,3,5-triazine | 83807-82-3 | C9H16ClN5 | Diethyl and methylamino groups |

| Surrogate: Atrazine | 2-chloro-4-ethylamino-6-isopropylamino-s-triazine | 1912-24-9 | C8H14ClN5 | Ethylamino and isopropylamino groups |

The physicochemical properties of these compounds, such as water solubility and octanol-water partition coefficient (Kow), are critical determinants of their environmental fate and bioavailability in aquatic systems. Atrazine, for instance, has a water solubility of 33 mg/L at 20°C, which contributes to its mobility in soil and runoff into surface waters.[4]

Environmental Fate and Transport in Aquatic Systems

Once introduced into aquatic environments, s-triazine herbicides are subject to a variety of transport and transformation processes that dictate their concentration, persistence, and ultimate impact.

Key Processes:

-

Persistence and Degradation: s-Triazines are relatively persistent in water.[4] Degradation occurs through both abiotic (e.g., photolysis, hydrolysis) and biotic (microbial) pathways. The half-life of Atrazine in aquatic systems can range from a few days to several months, depending on environmental conditions such as temperature, pH, and microbial activity.[5]

-

Sorption and Partitioning: These herbicides can adsorb to sediment and suspended particulate matter, which can act as both a sink and a long-term source of contamination. The extent of sorption is influenced by sediment organic carbon content and clay mineralogy.

-

Bioaccumulation: s-Triazine herbicides generally exhibit low to moderate bioaccumulation potential in aquatic organisms. This is due to their relatively rapid metabolism and excretion by most aquatic fauna.[6]

Caption: Environmental fate of s-triazine herbicides in aquatic systems.

Mechanisms of Toxic Action

The primary mechanism of toxicity for s-triazine herbicides in photosynthetic organisms is the inhibition of photosynthesis at Photosystem II (PSII) .

-

Primary Mechanism: These herbicides bind to the D1 protein of the PSII complex in chloroplasts, blocking the electron transport chain. This disruption of photosynthesis leads to a reduction in primary productivity and can have cascading effects throughout the aquatic food web.[7]

Caption: Mechanism of photosynthesis inhibition by s-triazine herbicides at Photosystem II.

-

Secondary Mechanisms in Fauna: While non-photosynthetic organisms are not susceptible to the primary mode of action, studies on Atrazine have revealed other toxicological effects, including:

-

Endocrine Disruption: Atrazine has been shown to interfere with the endocrine systems of fish, amphibians, and reptiles.[8] It can induce the enzyme aromatase, which converts androgens to estrogens, leading to demasculinization and feminization in male frogs.

-

Oxidative Stress: Exposure to Atrazine can induce oxidative stress in fish, leading to cellular damage.

-

Immunotoxicity: Some studies suggest that Atrazine can suppress the immune system of aquatic organisms, making them more susceptible to diseases.

-

Ecotoxicological Effects on Aquatic Organisms

The toxicity of s-triazine herbicides varies among different aquatic organisms. Generally, primary producers (algae and aquatic plants) are the most sensitive.

Summary of Acute and Chronic Toxicity Data for Atrazine

| Organism Group | Species | Endpoint | Concentration (µg/L) | Reference |

| Algae | Scenedesmus subspicatus | 96-h EC50 (growth) | 21 - 110 | [6] |

| Chlorella vulgaris | 11-d EC50 (growth) | 25 | [6] | |

| Aquatic Plants | Lemna gibba (Duckweed) | 7-d EC50 | 22 | [8] |

| Invertebrates | Daphnia magna (Water flea) | 48-h EC50 | >10,000 | [6] |

| Chironomus tentans (Midge) | 96-h LC50 | 790 | [6] | |

| Fish | Oncorhynchus mykiss (Rainbow trout) | 96-h LC50 | 4,500 - 11,000 | [6] |

| Pimephales promelas (Fathead minnow) | 96-h LC50 | 7,600 | [6] | |

| Sciaenops ocellatus (Red drum larvae) | Sublethal effects on growth and behavior | 40 - 80 | [9] |

Key Observations:

-

High Toxicity to Primary Producers: The data clearly indicate that algae and aquatic plants are highly sensitive to Atrazine, with effects observed at concentrations in the low microgram per liter range.

-

Lower Acute Toxicity to Fauna: Invertebrates and fish generally exhibit lower sensitivity to the acute lethal effects of Atrazine.

-

Sublethal Effects are a Major Concern: Environmentally relevant concentrations of Atrazine have been shown to cause significant sublethal effects in fish, such as altered behavior and reduced growth, which can impact their survival and reproductive success.[9]

Experimental Protocols for Aquatic Toxicity Assessment

The assessment of the aquatic toxicity of herbicides like 2-Chloro-4-diethylamino-6-methylamino-s-triazine should follow standardized and validated protocols to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

Recommended OECD Test Guidelines:

-

Algal Growth Inhibition Test (OECD 201): This test evaluates the effects of a substance on the growth of freshwater microalgae.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test determines the acute toxicity of a substance to daphnids (water fleas).

-

Fish, Acute Toxicity Test (OECD 203): This test assesses the acute lethal toxicity of a substance to fish.

-

Fish, Early-life Stage Toxicity Test (OECD 210): This test provides data on the chronic effects of a substance on the early life stages of fish.

Caption: Tiered workflow for aquatic toxicity testing of an s-triazine herbicide.

Protocol: Fish Acute Toxicity Test (based on OECD 203)

-

Test Organisms: Select a standard fish species (e.g., Rainbow trout, Fathead minnow, Zebrafish) from a healthy, disease-free stock.

-

Test Substance Preparation: Prepare a stock solution of 2-Chloro-4-diethylamino-6-methylamino-s-triazine in a suitable solvent (if necessary) and create a series of dilutions in the test water.

-

Experimental Design:

-

Use a static, semi-static, or flow-through system.

-

Expose groups of fish (e.g., 10 fish per replicate) to at least five concentrations of the test substance and a control.

-

Maintain constant environmental conditions (temperature, light, dissolved oxygen).

-

-

Observations: Record mortality and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.

-

Data Analysis: Calculate the 96-hour LC50 (the concentration that is lethal to 50% of the test organisms) using appropriate statistical methods (e.g., probit analysis).

Conclusion and Future Directions

While direct toxicological data for 2-Chloro-4-diethylamino-6-methylamino-s-triazine is scarce, the extensive research on the structurally similar and widely used herbicide, Atrazine, provides a strong basis for inferring its potential toxicity in aquatic systems. The primary mode of action is undoubtedly the inhibition of photosynthesis, making algae and aquatic plants the most vulnerable organisms. Furthermore, the potential for endocrine disruption and other sublethal effects in aquatic fauna at environmentally relevant concentrations warrants significant concern.

Future research should prioritize generating specific toxicity data for 2-Chloro-4-diethylamino-6-methylamino-s-triazine to validate the surrogate-based risk assessment presented here. A comprehensive evaluation following standardized OECD guidelines is crucial for establishing accurate water quality criteria and ensuring the protection of aquatic ecosystems.

References

-

Eisler, R. (1989). Atrazine hazards to fish, wildlife, and invertebrates: a synoptic review. U.S. Fish and Wildlife Service. [Link]

-

Solomon, K. R., et al. (2008). Effects of atrazine on fish, amphibians, and aquatic reptiles: a critical review. Critical reviews in toxicology, 38(9), 721-772. [Link]

-

Hayes, T. B., et al. (2010). Atrazine induces complete feminization and chemical castration in male African clawed frogs (Xenopus laevis). Proceedings of the National Academy of Sciences, 107(10), 4612-4617. [Link]

-

U.S. Environmental Protection Agency. (2016). Refined Ecological Risk Assessment for Atrazine. [Link]

-

National Pesticide Information Center. (2020). Atrazine Fact Sheet. Oregon State University. [Link]

-

World Health Organization. (2011). Atrazine in Drinking-water. [Link]

-

deNoyelles, F., et al. (1982). Continuous culturing of natural phytoplankton communities in the Experimental Lakes Area: effects of enclosure, in situ incubation, and additions of cadmium. Canadian Journal of Fisheries and Aquatic Sciences, 39(5), 775-783. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Atrazine. [Link]

-

U.S. Environmental Protection Agency. (2021). Atrazine - Chemical Assessment. [Link]

-

U.S. Environmental Protection Agency. (2018). Atrazine Human Health Risk Assessment Now Available for Public Comment. [Link]

-

Canadian Council of Ministers of the Environment. (1999). Canadian water quality guidelines for the protection of aquatic life: Atrazine. [Link]

-

Canadian Council of Ministers of the Environment. (1999). Canadian water quality guidelines for the protection of aquatic life: Cyanazine. [Link]

-

U.S. Environmental Protection Agency. (2025). 2-Chloro-4-methylamino-6-ethylamino-s-triazine Properties. [Link]

-

Alvarez, M. C., & Fuiman, L. A. (2005). Environmental levels of atrazine and its degradation products impair survival skills and growth of red drum larvae. Aquatic Toxicology, 74(3), 229-241. [Link]

-

El-Alawi, Y. S., et al. (2000). Toxicity assessment of atrazine and related triazine compounds in the Microtox assay, and computational modeling for their structure-activity relationship. Molecules, 5(10), 1178-1191. [Link]

-

Leroy, M. B., et al. (2000). Adsorption and desorption of atrazine and deethylatrazine by low organic carbon geologic materials. Journal of Environmental Quality, 29(4), 1221-1229. [Link]

-

Ashton, F. M., & Crafts, A. S. (1970). Mode of action of herbicides. Wiley-Interscience. [Link]

-

McMullin, T. S., et al. (2009). Disposition of the herbicide 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine (Atrazine) and its major metabolites in mice: a liquid chromatography/mass spectrometry analysis of urine, plasma, and tissue levels. Drug metabolism and disposition, 37(4), 776-786. [Link]

-

Hänninen, O. O., & Lindström-Seppä, P. (2010). Chloro-s-triazines-toxicokinetic, toxicodynamic, human exposure, and regulatory considerations. Current drug metabolism, 11(8), 667-680. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Atrazine Human Health Risk Assessment Now Available for Public Comment | Pesticides | US EPA [19january2021snapshot.epa.gov]

- 3. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. Simazine and Other s-triazine Compounds as Aquatic Herbicides in Fish Habitats | Weeds | Cambridge Core [cambridge.org]

- 7. "The effects of 2-chloro-4-ethylamino-6-isopropylamino-s-triazine (atra" by L. Chris Harrison [scholarsarchive.byu.edu]

- 8. scispace.com [scispace.com]

- 9. Environmental levels of atrazine and its degradation products impair survival skills and growth of red drum larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of Chloro-s-Triazine Amines

Executive Summary: The Metastability Paradox

Chloro-s-triazine amines (derivatives of 2,4,6-trichloro-1,3,5-triazine or cyanuric chloride) represent a cornerstone scaffold in medicinal chemistry (e.g., kinase inhibitors) and materials science. Their utility stems from a unique metastable character: they are kinetically stable enough to be isolated and stored, yet thermodynamically primed for nucleophilic substitution.

This guide addresses the critical thermodynamic and kinetic factors governing their stability. The core thesis is that stability is not an inherent static property but a dynamic function of substituent electron donation and pH-dependent hydrolysis . Mastering these variables allows researchers to "lock" the triazine core against degradation while retaining its reactivity for late-stage functionalization.

Theoretical Framework: Electronic Structure & Energetics[1]

The Electrophilic Core

The 1,3,5-triazine ring is electron-deficient due to the three electronegative nitrogen atoms. In cyanuric chloride (TCT), the three chlorine atoms further withdraw electron density (

-

Thermodynamic Drive: The replacement of a C-Cl bond (approx. 80 kcal/mol) with a C-N bond (approx. 70-100 kcal/mol depending on resonance) is often exothermic. However, the stability of the resulting amine depends on the resonance donation of the nitrogen lone pair into the triazine

-system. -

Resonance Stabilization: As chlorine atoms are sequentially replaced by amines, the electron density on the ring increases. This raises the LUMO energy, making subsequent nucleophilic attacks (by water or other amines) kinetically slower. This is the origin of the temperature-dependent substitution rules.

The "0-20-60" Rule: Kinetic vs. Thermodynamic Control

The synthesis of chloro-s-triazine amines is governed by a strict kinetic control hierarchy, often summarized as the 0-20-60 Rule . Violating these temperature gates leads to thermodynamic equilibration (over-substitution or hydrolysis).

| Substitution Step | Target Temp (°C) | Activation Energy Barrier | Dominant Control |

| 1st Cl (Mono) | 0 – 5°C | Low | Kinetic (Fastest) |

| 2nd Cl (Bis) | 20 – 40°C | Medium | Kinetic/Thermodynamic |

| 3rd Cl (Tris) | > 60°C (Reflux) | High | Thermodynamic |

Hydrolytic Instability: The Primary Degradation Pathway

The most significant threat to the thermodynamic stability of chloro-s-triazine amines is hydrolysis , where water acts as the nucleophile, displacing the chlorine to form hydroxy-triazines (eventually tautomerizing to cyanuric acid derivatives).

Mechanism of Hydrolysis

Hydrolysis is catalyzed by both acid and base, but acidic pathways are most common in shelf-storage scenarios.

-

Protonation: The ring nitrogen is protonated (

approx -1 to 1), dramatically increasing the electrophilicity of the adjacent carbon. -

Water Attack: Water attacks the C-Cl carbon.

-

Elimination: HCl is eliminated, and the aromaticity is restored (initially as the enol form).

Visualization: Stability & Degradation Pathways

Figure 1: The kinetic substitution pathway (solid lines) vs. the thermodynamic hydrolytic sink (dashed red lines).

Experimental Protocols (Self-Validating Systems)

Protocol: Controlled Mono-Substitution

Objective: Synthesize a mono-chloro-s-triazine amine while preventing di-substitution and hydrolysis.

Reagents:

-

Cyanuric Chloride (Recrystallized from hexane)

-

Amine nucleophile (1.0 equiv)

-

DIPEA or

(1.1 equiv) -

Solvent: THF or Acetone (Must be dry; water accelerates hydrolysis).

Step-by-Step Methodology:

-

Setup: Dissolve Cyanuric Chloride in THF at -10°C (Ice/Acetone bath). Validation: Solution must remain clear.

-

Addition: Add the amine dropwise over 30 minutes. Causality: Rapid addition spikes the exotherm, providing enough local energy to cross the activation barrier for the second substitution (impurity formation).

-

Base Addition: Add DIPEA dropwise after amine addition is initiated. The reaction generates HCl; if the base is added too fast, localized heating occurs.

-

Monitoring (Self-Validation):

-

TLC/LC-MS: Check at 1 hour.

-

Success Criteria: Disappearance of starting material (TCT). Presence of Mono-product (

). Absence of Bis-product (

-

-

Quench: Pour into crushed ice/water. Filter immediately. Reasoning: Low temperature prevents hydrolysis during the aqueous workup.

Protocol: Accelerated Stability Testing (Arrhenius)

Objective: Determine the shelf-life and thermodynamic vulnerability of the C-Cl bond.

-

Preparation: Dissolve the chloro-triazine amine in DMSO:Buffer (1:1) at pH 2, 7, and 10.

-

Incubation: Heat aliquots at 40°C, 60°C, and 80°C.

-

Analysis: HPLC monitoring at t=0, 4h, 24h, 48h.

-

Calculation: Plot

vs-

If linear, degradation follows Arrhenius behavior (predictable).

-

If non-linear, autocatalytic degradation (likely HCl generation) is occurring.

-

Computational Prediction (DFT)

Before synthesis, thermodynamic stability can be modeled using Density Functional Theory (DFT).

-

Method: B3LYP/6-31G(d,p) or

B97X-D (for dispersion corrections). -

Key Metric: Carbon-Chlorine Bond Dissociation Energy (BDE) and the HOMO-LUMO gap.

-

Interpretation:

-

A larger HOMO-LUMO gap generally correlates with higher kinetic stability (hardness).

-

Calculate the

of the hydrolysis reaction:

-

References

-

Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

-

Majeed Ganai, A., et al. (2021).[1] "Recent advances on the s-triazine scaffold with emphasis on synthesis, structure-activity and pharmacological aspects."[1][2][3][4] ChemistrySelect, 6(7).

-

Prosen, H., & Zupančič-Kralj, L. (2005). "Evaluation of photolysis and hydrolysis of atrazine and its first degradation products in the presence of humic acids." Environmental Pollution, 133(3), 517-529.

-

Barroso, J. (2025). "Bond Dissociation Energy with Gaussian16." Computational Chemistry Blog.

-

National Institutes of Health (NIH). (2018). "Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation." Analytical Chemistry.

Sources

Solubility Profile & Technical Analysis: 2-Chloro-4-diethylamino-6-methylamino-s-triazine

[1][2]

Executive Summary

2-Chloro-4-diethylamino-6-methylamino-s-triazine (Formula: C₈H₁₄ClN₅) is a chloro-s-triazine herbicide derivative.[1][2] Structurally, it is an asymmetric analog of Trietazine (where the ethylamino group is replaced by methylamino) and an isomer of Atrazine .[1][2]

While specific experimental solubility datasets for this exact methyl-analog are rare in public literature compared to Atrazine or Simazine, its solubility behavior can be rigorously modeled using Trietazine as a primary reference standard due to the shared diethylamino moiety.[1][2] This guide provides the physicochemical framework, comparative solubility data of closest analogs, and the precise experimental protocols required to validate these values in a research setting.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

The solubility of s-triazines is governed by the balance between the lipophilic alkyl side chains and the polar triazine ring (which possesses weak basicity).[1][2]

| Property | Data / Description |

| Systematic Name | 6-chloro-N²,N²-diethyl-N⁴-methyl-1,3,5-triazine-2,4-diamine |

| Molecular Formula | C₈H₁₄ClN₅ |

| Molecular Weight | 215.68 g/mol |

| Structural Class | Chloro-s-triazine (2-Cl substituted) |

| Key Functional Groups | Diethylamino (-N(C₂H₅)₂), Methylamino (-NHCH₃), Chloro (-Cl) |

| LogP (Estimated) | 2.8 – 3.1 (Slightly lower than Trietazine due to shorter methyl group) |

| pKa (Estimated) | ~1.7 (Ring nitrogen protonation) |

Structural Homology Analysis[1][2]

-

Target Molecule: 2-Cl, 4-N(Et)₂ , 6-NHMe [1][2][3][4][5][6][7][8][9]

-

Trietazine (Reference A): 2-Cl, 4-N(Et)₂ , 6-NHEt (Difference: -CH₂-)[1][2][5][10]

-

Atrazine (Reference B): 2-Cl, 4-NHEt , 6-NHiPr (Isomer)[1][2][9]

Solubility Impact: The presence of the fully substituted diethylamino group significantly increases solubility in organic solvents (Chloroform, Acetone) compared to bis-alkylamino triazines (like Simazine) by reducing the potential for intermolecular hydrogen bonding.[1][2]

Solubility Data: Comparative & Predicted

As direct experimental values for the methyl-analog are proprietary or sparse, the following data for Trietazine serves as the high-confidence proxy.[1][2] The target molecule (Methyl analog) is expected to exhibit slightly higher polarity , resulting in marginally lower solubility in non-polar solvents (Hexane, Benzene) and higher solubility in polar protic solvents (Methanol) compared to Trietazine.[1][2]

Table 1: Solubility Reference Data (Based on Trietazine Analog)

Values represent saturation limits at 20°C.[1][2]

| Solvent | Solubility (mg/L) | Solubility (g/L) | Polarity Note |

| Chloroform | 500,000 | 500 g/L | Excellent solvent; disrupts dipole interactions.[1][2] |

| Acetone | 200,000 | 200 g/L | High solubility; standard carrier solvent.[1][2] |

| Ethanol | 170,000 | 170 g/L | Good solubility; protic solvent effects.[1][2] |

| Benzene | 30,000 | 30 g/L | Moderate; limited by π-stacking competition.[1][2] |

| Water | ~20 - 30 | 0.02 - 0.03 g/L | Very low; hydrophobic dominance.[1][2] |

Table 2: Thermodynamic Trend Prediction

Comparison of Target vs. Atrazine (Isomer)

| Parameter | Atrazine (Isomer) | Target (Diethyl/Methyl) | Mechanistic Rationale |

| H-Bond Donors | 2 (-NH-) | 1 (-NH-) | Target has fewer donors, reducing crystal lattice energy.[1][2] |

| Crystal Energy | High | Moderate | Lower lattice energy usually increases organic solubility.[1][2] |

| Solubility (MeOH) | ~18 g/L (27°C) | > 25 g/L (Predicted) | Reduced H-bonding favors dissolution in alcohols.[1][2] |

Thermodynamic Analysis

To determine the temperature dependence of solubility for this compound, the Modified Apelblat Equation is the standard model used for triazines.[2]

Mathematical Model

12Where:

- is the mole fraction solubility.[1][11]

- is the absolute temperature (K).[1][2]

- are empirical constants derived from experimental data.

Thermodynamic Parameters

Dissolution is typically an endothermic process (

Experimental Protocols

To generate precise data for the specific 2-Chloro-4-diethylamino-6-methylamino-s-triazine compound, use the following self-validating protocols.

Protocol A: Isothermal Saturation (Gravimetric)

Best for high-solubility organic solvents (Acetone, Chloroform).[1][2]

-

Preparation: Add excess solid compound (approx. 2g) to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir magnetically at fixed temperature (

) for 24 hours. -

Settling: Stop stirring and allow phases to separate for 2 hours.

-

Sampling: Withdraw supernatant using a pre-heated syringe with a 0.45 µm PTFE filter.

-

Quantification:

Protocol B: HPLC-UV Quantification

Required for low-solubility solvents (Water, Hexane) or precise thermodynamic modeling.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.[1][2]

-

Mobile Phase: Acetonitrile : Water (60:40 v/v) or Methanol : Water (70:30 v/v).[1][2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Absorbance at 220 nm (characteristic triazine ring absorption) or 254 nm .[1][2]

-

Calibration: Construct a 5-point calibration curve (1 ppm to 100 ppm) using a certified reference standard (CAS 83807-82-3).

-

Validation: R² > 0.999; Check for degradation peaks (hydroxy-triazines) to ensure stability during equilibration.

Visualization of Solubility Logic

Caption: Structural relationship and predicted solubility trends of the target triazine relative to established standards.

References

-

AERU (Agriculture & Environment Research Unit). (2025).[1][2] Trietazine: PPDB: Pesticide Properties DataBase.[1][2] University of Hertfordshire.[1] Link

-

National Institutes of Health (NIH). (2025).[1][2] Trietazine - Compound Summary (CID 15951).[1][2] PubChem.[1] Link

-

AccuStandard. (2024). Reference Standard: 2-Chloro-4-methylamino-6-diethylamino-s-triazine (CAS 83807-82-3).[1][2] Link

-

Wang, S., et al. (2016).[1][2] "Measurement and Correlation of Solubility of 2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine in Different Organic Solvents." Journal of Chemical & Engineering Data, 61(2).[1][2] (Contextual reference for Atrazine methodology).

-

Kearney, P. C., et al. (1964).[1][2] "Volatility of Seven s-Triazines." Weeds, 12(2), 83-87.[1][2] (Establishes volatility and solubility hierarchy for trietazine analogs).

Sources

- 1. Trietazine | C9H16ClN5 | CID 15951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. usbio.net [usbio.net]

- 4. Atrazine (CAS 1912-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Weeds: Volume 12 - Issue 2 | Cambridge Core [cambridge.org]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. "The effects of 2-chloro-4-ethylamino-6-isopropylamino-s-triazine (atra" by L. Chris Harrison [scholarsarchive.byu.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Half-life of 2-Chloro-4-diethylamino-6-methylamino-s-triazine in Water

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Environmental Persistence of s-Triazines

Symmetrical triazines (s-triazines) substituted with a chlorine atom at the C-2 position are a class of compounds historically used as potent herbicides for broadleaf weed control. Their efficacy is matched by a notable persistence in the environment, particularly in aqueous systems, making the study of their degradation kinetics—quantified by the half-life (t½)—a critical aspect of environmental risk assessment. The half-life of these compounds in water is not a single value but a variable dependent on a matrix of physicochemical and biological factors. This guide provides an in-depth exploration of the mechanisms that govern the degradation of 2-chloro-s-triazines in water and the standardized protocols for their measurement.

Section 1: Primary Degradation Pathways in Aqueous Systems

The persistence of a 2-chloro-s-triazine in water is primarily dictated by three degradation pathways: chemical hydrolysis, photolysis, and microbial degradation.

Chemical Hydrolysis: The Dominant Abiotic Pathway

Chemical hydrolysis is often the most significant abiotic degradation route for 2-chloro-s-triazines. The reaction involves the nucleophilic substitution of the chlorine atom at the C-2 position with a hydroxyl group, yielding a significantly less toxic hydroxy-s-triazine metabolite.[1][2]

Causality Behind the Reaction: The triazine ring is an electron-deficient system, which makes the C-2 carbon, bonded to the electronegative chlorine atom, susceptible to nucleophilic attack. This reaction is strongly catalyzed by both acid and base conditions and is heavily influenced by the pH of the water.[3][4] In acidic waters, the rate of hydrolysis increases significantly.[3] Conversely, in neutral or alkaline waters, the breakdown is negligible, with half-lives extending to two years or more.[3]

Photolysis: Light-Induced Degradation

Photolysis, or degradation by light, can be a significant pathway, particularly in clear, sunlit surface waters.[5][6] This process can occur through two mechanisms:

-

Direct Photolysis: The triazine molecule directly absorbs ultraviolet (UV) radiation, leading to the cleavage of chemical bonds.

-

Indirect Photolysis: Other substances in the water, such as dissolved organic matter (DOM) or nitrates, absorb light and produce highly reactive species (e.g., hydroxyl radicals) that then degrade the triazine molecule.[7]

The efficiency of photolytic degradation is influenced by water clarity, depth, season, latitude, and the presence of sensitizing agents.[8][9]

Microbial Degradation: The Biotic Pathway

In environments with adapted microbial consortia, biodegradation can become a dominant degradation pathway.[10][11] Microorganisms have evolved specific enzymatic pathways to break down s-triazines. The initial steps often involve either:

-

Hydrolytic Dechlorination: An enzyme, such as atrazine chlorohydrolase (AtzA or TrzN), replaces the chlorine atom with a hydroxyl group, forming the corresponding hydroxy-triazine.[12]

-

N-Dealkylation: The alkyl side chains (diethylamino and methylamino groups in the target compound) are sequentially removed.[13]

Following these initial steps, the triazine ring can be further broken down (mineralized) to ammonia and carbon dioxide.[1][14]

Section 2: Key Factors Influencing Half-life in Water

The rate of degradation, and thus the half-life, is a function of several interdependent environmental variables.

pH

As the primary driver of chemical hydrolysis, pH is the most critical factor.

-

Acidic pH (pH < 5): Promotes rapid hydrolysis. Atrazine's half-life at pH 5 and 20°C is about 12 weeks.[3]

-

Neutral to Alkaline pH (pH 7-9): Hydrolysis is extremely slow, leading to high persistence.[3][4]

Temperature

Degradation rates, both chemical and biological, generally increase with temperature. The rate of microbial degradation of atrazine, for instance, approximately doubles with each 10°C increase between 10°C and 30°C.[13]

Dissolved Organic Matter (DOM)

DOM can have a dual effect. It can act as a photosensitizer, accelerating indirect photolysis.[7] However, it can also absorb UV light, shielding the triazine molecule from direct photolysis and thereby increasing its persistence.[7]

Data Summary: Atrazine Half-life in Water

The following table summarizes reported half-life values for Atrazine under various conditions, providing a predictive baseline for its analogues.

| Condition | pH | Temperature (°C) | Half-life (t½) | Primary Pathway |

| Acidic Water[3] | 5 | 20 | ~12 weeks | Chemical Hydrolysis |

| Neutral/Alkaline Water[3] | 7-8 | 20 | ≥ 2 years | (Negligible Hydrolysis) |

| Surface Water (general)[6][15] | ~7-8 | 20 | >100 days | Photolysis/Microbial |

| Groundwater[16] | Varies | Varies | 15 months to 20 years | (Minimal Degradation) |

| Lab Study, Low Fulvic Acid[4] | 7 | 25 | 742 days | Chemical Hydrolysis |

| Lab Study, High Fulvic Acid[4] | 2.4 | 60 | 0.51 days | Chemical Hydrolysis |

Section 3: Experimental Protocols for Half-life Determination

To ensure regulatory acceptance and scientific validity, determining the hydrolytic half-life of a compound must follow standardized, self-validating protocols. The OECD Test Guideline 111 ("Hydrolysis as a Function of pH") is the global standard.[17][18][19][20][21]

Protocol: Hydrolysis as a Function of pH (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of the test substance in sterile aqueous buffer solutions at environmentally relevant pH values (4, 7, and 9) and temperatures.[17][19]

Step-by-Step Methodology:

-

Preparation of Sterile Buffer Solutions: Prepare sterile aqueous buffers at pH 4.0, 7.0, and 9.0.[20] Sterilization (e.g., by autoclaving or filtration) is critical to prevent microbial degradation.

-

Test Substance Application: Add the test substance (e.g., 2-Chloro-4-diethylamino-6-methylamino-s-triazine) to the buffer solutions at a concentration not exceeding half its water solubility.[20] Use of a radiolabeled (e.g., ¹⁴C) substance is preferred for accurate mass balance.[18]

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) to eliminate photolysis as a variable.[18][20]

-

Tier 1 - Preliminary Test: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days.[20][21] If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing may not be required.[18]

-

Tier 2 - Main Test & Sampling: If the substance is unstable, proceed to the main test at the desired environmental temperature.[20] Samples are taken at appropriate time intervals to establish the degradation curve.[18] Sampling should continue until 90% of the substance has degraded or for a maximum of 30 days.[20]

-

Analysis: Analyze the concentration of the parent compound and identify major hydrolysis products at each time point.[18][20] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques.[22][23][24][25]

-

Data Analysis: Plot the natural logarithm of the concentration versus time. If the plot is linear, the reaction follows first-order kinetics. The degradation rate constant (k) is the negative of the slope. The half-life is calculated as: t½ = ln(2) / k .

Visualization of Degradation and Experimental Workflow

Caption: Primary degradation pathways for 2-chloro-s-triazines in water.

Caption: Experimental workflow for OECD 111 hydrolysis study.

References

-

Photo-degradation of atrazine in water using UV and investigating its by-products. (2018). Journal of Environmental Health Science and Engineering. Available at: [Link]

-

OECD 111: Hydrolysis as a function of pH & abiotic degradation. Situ Biosciences. Available at: [Link]

-

OECD 111: Hydrolysis as a Function of pH. (2004). ibacon GmbH. Available at: [Link]

-

OECD 111 - Hydrolysis as a Function of pH. Situ Biosciences. Available at: [Link]

-

APPENDIX D: MEASUREMENT OF HYDROLYSIS. ECETOC. Available at: [Link]

-

Guidelines for Canadian Drinking Water Quality - Atrazine. (2011). Health Canada. Available at: [Link]

-

Atrazine Degradation Pathway. (1997). Eawag-BBD. Available at: [Link]

-

A review article on the photocatalytic degradation of atrazine by potential catalysts. (2025). ScienceDirect. Available at: [Link]

-

Test No. 111: Hydrolysis as a Function of pH. OECD. Available at: [Link]

-

Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

-

Biodegradation of -Triazine Herbicides by Soil Microorganisms and Their Application for Bioremediation. J-STAGE. Available at: [Link]

-

Atrazine and Its Metabolites in Drinking-water. World Health Organization. Available at: [Link]

-

Efficient Photocatalytic Degradation of Aqueous Atrazine over Graphene-Promoted g-C3N4 Nanosheets. (2023). MDPI. Available at: [Link]

-

Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil. PMC. Available at: [Link]

-

Photocatalytic degradation of atrazine herbicide with Illuminated Fe+3-TiO2 Nanoparticles. (2017). PMC. Available at: [Link]

-

Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. Available at: [Link]

-

Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. ResearchGate. Available at: [Link]

-

New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters. ProQuest. Available at: [Link]

-

Biological and Chemical Degradation of Atrazine in Three Oregon Soils. (2017). Weed Science. Available at: [Link]

-

Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation. (2021). RSC Publishing. Available at: [Link]

-

Biodegradation of atrazine by three strains: identification, enzymes activities, and biodegradation mechanism. (2022). Taylor & Francis Online. Available at: [Link]

-

DEGRADATION OF ATRAZINE AND RELATED S-TRIAZINES. Kansas State University. Available at: [Link]

-

Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. USGS. Available at: [Link]

-

Agronomic and environmental implications of enhanced s-triazine degradation. (2009). USDA ARS. Available at: [Link]

-

Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation. (2023). Semantic Scholar. Available at: [Link]

-

Atrazine in Drinking-water. World Health Organization. Available at: [Link]

-

Canadian Water Quality Guidelines for the Protection of Agricultural Water Uses - Atrazine. CCME. Available at: [Link]

-

Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water. (2022). MDPI. Available at: [Link]

Sources

- 1. Atrazine Degradation Pathway [eawag-bbd.ethz.ch]

- 2. Biological and Chemical Degradation of Atrazine in Three Oregon Soils | Weed Science | Cambridge Core [cambridge.org]

- 3. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Atrazine - Canada.ca [canada.ca]

- 4. ccme.ca [ccme.ca]

- 5. who.int [who.int]

- 6. cdn.who.int [cdn.who.int]

- 7. Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 8. Photo-degradation of atrazine in water using UV and investigating its by-products [jhsss.sums.ac.ir]

- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 10. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]

- 11. ars.usda.gov [ars.usda.gov]

- 12. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Photocatalytic degradation of atrazine herbicide with Illuminated Fe+3-TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 19. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 20. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 21. oecd.org [oecd.org]

- 22. Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. ssi.shimadzu.com [ssi.shimadzu.com]

- 25. academic.oup.com [academic.oup.com]

Methodological & Application

Synthesis Protocol for 2-Chloro-4-diethylamino-6-methylamino-s-triazine: An Application Note for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-4-diethylamino-6-methylamino-s-triazine, a disubstituted chloro-s-triazine derivative with potential applications in medicinal chemistry and drug development. The synthesis is based on a sequential nucleophilic aromatic substitution (SNAr) reaction, leveraging the differential reactivity of the chlorine atoms on the cyanuric chloride scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety precautions, and characterization data to ensure reproducible and reliable results.

Introduction

The 1,3,5-triazine (s-triazine) core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The synthetic versatility of 2,4,6-trichloro-s-triazine (cyanuric chloride) allows for the controlled, stepwise introduction of various nucleophiles, enabling the creation of diverse libraries of substituted triazines.[3][4] The reactivity of the chlorine atoms on the triazine ring is temperature-dependent; the first substitution typically occurs at 0-5 °C, the second at room temperature, and the third requires elevated temperatures.[5] This differential reactivity is the cornerstone of the selective synthesis of asymmetrically substituted s-triazines.

This document details the synthesis of 2-Chloro-4-diethylamino-6-methylamino-s-triazine, a valuable intermediate for further chemical elaboration. The protocol is designed to be a self-validating system, with clear explanations for each step and references to authoritative sources.

Reaction Scheme

The synthesis of 2-Chloro-4-diethylamino-6-methylamino-s-triazine proceeds in two sequential nucleophilic substitution steps, starting from cyanuric chloride. The order of amine addition is critical for achieving a high yield of the desired product. Based on the principles of nucleophilicity and steric hindrance, the less sterically hindered and more nucleophilic amine, methylamine, is introduced first.[6] This is followed by the addition of the bulkier diethylamine at a higher temperature.

Step 1: Synthesis of 2,4-dichloro-6-methylamino-s-triazine (Intermediate 1) Step 2: Synthesis of 2-Chloro-4-diethylamino-6-methylamino-s-triazine (Final Product)

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Cyanuric chloride (2,4,6-trichloro-s-triazine) | ≥99% | Sigma-Aldrich |

| Methylamine solution (40 wt. % in H₂O) | Sigma-Aldrich | |

| Diethylamine | ≥99.5% | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIEA) | ≥99% | Sigma-Aldrich |

| Acetone | Anhydrous | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | ≥99.5% | Sigma-Aldrich |

| Magnesium sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer with hotplate

-

Dropping funnels

-

Condenser

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

PART 1: Synthesis of 2,4-dichloro-6-methylamino-s-triazine (Intermediate 1)

This initial step involves the monosubstitution of cyanuric chloride with methylamine at a controlled low temperature to favor the formation of the desired dichlorotriazine intermediate.[7][8]

Procedure:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (10.0 g, 54.2 mmol) in 100 mL of anhydrous acetone.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate beaker, prepare a solution of methylamine (4.2 g of 40 wt. % solution, ~54.2 mmol) and N,N-Diisopropylethylamine (DIEA) (9.5 mL, 54.2 mmol) in 50 mL of cold acetone.

-

Add the methylamine/DIEA solution dropwise to the stirred cyanuric chloride solution over a period of 1 hour, ensuring the temperature remains between 0-5 °C. The DIEA acts as an HCl scavenger.[3]

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The disappearance of the cyanuric chloride spot and the appearance of a new, more polar spot indicates the formation of the product.

-

Once the reaction is complete, filter the reaction mixture to remove the DIEA hydrochloride salt.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,4-dichloro-6-methylamino-s-triazine. This intermediate is often used in the next step without further purification.

PART 2: Synthesis of 2-Chloro-4-diethylamino-6-methylamino-s-triazine (Final Product)

The second substitution is carried out at room temperature, where the less reactive dichlorotriazine intermediate reacts with diethylamine.[9][10]

Procedure:

-

Dissolve the crude 2,4-dichloro-6-methylamino-s-triazine from the previous step in 100 mL of anhydrous tetrahydrofuran (THF) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

In a separate beaker, prepare a solution of diethylamine (5.7 mL, 54.2 mmol) and DIEA (9.5 mL, 54.2 mmol) in 30 mL of THF.

-

Add the diethylamine/DIEA solution dropwise to the stirred solution of the intermediate at room temperature over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 40-50 °C to expedite the process if monitoring indicates a slow conversion.

-

Monitor the reaction progress by TLC using ethyl acetate/hexane (1:1) as the eluent.

-

Upon completion, filter the reaction mixture to remove the precipitated DIEA hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 2-Chloro-4-diethylamino-6-methylamino-s-triazine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed.[2][11]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-Chloro-4-diethylamino-6-methylamino-s-triazine.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₄ClN₅ |

| Molecular Weight | 215.68 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | Expected signals for ethyl and methyl groups attached to the triazine ring. |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for the triazine ring carbons and the alkyl carbons. |

| Mass Spectrometry (EI) | m/z 215 (M⁺), 217 (M⁺+2) due to the chlorine isotope. The base peak is often observed at m/z 200, corresponding to the loss of a methyl group.[2] |

Note: Specific chemical shifts for NMR may vary slightly depending on the solvent and instrument used. It is recommended to compare the obtained spectra with data from authenticated reference standards if available.

Safety and Handling

Cyanuric Chloride:

-

Highly toxic and corrosive. Reacts violently with water.[1][12][13]

-

Causes severe skin burns and eye damage. Fatal if inhaled.[12]

-

Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7][14]

-

Keep away from moisture.[1]

Methylamine and Diethylamine:

-

Toxic if swallowed or in contact with skin and harmful if inhaled.[12]

-

Causes severe skin burns and eye damage.[1]

-

Work in a well-ventilated fume hood and wear appropriate PPE.[14][15]

-

Keep away from heat, sparks, and open flames.[13]

General Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Dispose of all chemical waste according to institutional and local regulations.

References

- AK Scientific, Inc.

- Sigma-Aldrich. Safety Data Sheet: Cyanuric chloride-13C3. (2024).

- CDH Fine Chemical.

- Loba Chemie. CYANURIC CHLORIDE FOR SYNTHESIS.

- Gas-Sensing.com.

- El-Faham, A., Sharma, A., & Farooq, M. et al. (2020).

- Fisher Scientific.

- NIST. Mass spectrum of s-Triazine, 2-chloro-4-(isopropylamino)-6-(methylamino)-.

- Analytical Sciences.

- Master Organic Chemistry. Nucleophilicity Trends of Amines. (2018).

- Thakare, V. M., & Dhote, S. N. (2020). Synthesis and Characterization of Some Novel S-Triazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 11(1), 407-412.

- de Fatima, A., & Fernandes, S. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-100.

- PrepChem.com. Synthesis of 2,4-dichloro-6-isopropylamino-s-triazine.

- Pandya, J. M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. RASĀYAN Journal of Chemistry, 14(2), 1183-1190.

- BenchChem.

- El-Faham, A., et al. (2020).

- BenchChem. Optimizing Reaction Conditions for Nucleophilic Substitution on the Triazine Ring.

- Sato, D., et al. (2018). Design, Synthesis, and Utility of Defined Molecular Scaffolds.

- SpectraBase. 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine - Optional[MS (GC)] - Spectrum.

- SpectraBase. 2-Chloro-4,6-diamino-1,3,5-triazine - Optional[MS (GC)] - Spectrum.

- ChemicalBook. 2,4-diamino-6-diethylamino-1,3,5-triazine(2073-31-6) 13c nmr.

- ISI, Israel Scientific Instruments Ltd. 2-Chloro-4-methylamino-6-diethylamino-s-triazine.

- EPA. 2-Chloro-4-methylamino-6-ethylamino-s-triazine Properties.

- GSRS. 2-CHLORO-4,6-DIAMINO-S-TRIAZINE.

- Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(iii), 64-73.

- Antonov, L., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(20), 4701.

- Rykowski, A., et al. (2025). 1H- and 13C-NMR Investigations on s-Adduct Formation of 1,2,4Triazine 4Oxides and 3-Chloro-6-phenyl-1,2,4-triazine with Liquid Ammonia and Alkylamines.

- Organic Syntheses. 1,3,5-[tris-piperazine]-triazine.

Sources

- 1. fishersci.com [fishersci.com]

- 2. asdlib.org [asdlib.org]

- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsr.com [ijpsr.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. lobachemie.com [lobachemie.com]

- 14. siadmi.com [siadmi.com]

- 15. gas-sensing.com [gas-sensing.com]

Application Note: Advanced HPLC Method Development for s-Triazine Amines

Abstract

The analysis of s-triazine amines presents a bifurcated chromatographic challenge. While substituted chlorotriazine herbicides (e.g., Atrazine) are amenable to standard Reversed-Phase (RP) HPLC, their polar amine metabolites and industrial analogues (e.g., Melamine, Ammeline) exhibit poor retention and severe peak tailing on C18 stationary phases. This guide provides a dual-track protocol: Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar triazine amines and Modified Reversed-Phase for hydrophobic triazine herbicides.

Introduction & Chemical Logic

The s-triazine ring (1,3,5-triazine) is the core scaffold for a wide class of compounds ranging from herbicides to industrial resins. Successful separation requires understanding the polarity shift introduced by the amine substituents.

The Polarity Dichotomy

-

Group A (Hydrophobic/Herbicidal): Substituted with chlorides or alkyl groups (e.g., Atrazine, Simazine).

-

LogP: > 2.0

-

Challenge: Resolution of structural isomers; environmental matrix interference.

-

-

Group B (Polar/Metabolites): Substituted with -NH2 or -OH groups (e.g., Melamine, Ammeline, Cyanuric Acid).

-

LogP: < -0.5 (Highly Polar)

-

Challenge: "Blow-through" (elution at void volume) on C18; secondary silanol interactions causing tailing; low solubility in organic solvents.

-

Method Selection Decision Tree

Use the following logic flow to select the correct protocol for your analyte list.

Figure 1: Decision matrix for s-triazine method selection based on analyte hydrophobicity.

Protocol A: HILIC Method for Polar Amines (Melamine/Ammeline)

Target Analytes: Melamine, Ammeline, Ammelide, Cyanuric Acid.[1][2] Rationale: These analytes are too polar for C18. HILIC creates a water-rich layer on the silica surface, allowing polar analytes to partition into this layer.

Chromatographic Conditions

| Parameter | Specification | Causality / Note |

| Column | Zwitterionic HILIC or Amide-HILIC (2.1 x 100 mm, 3.5 µm) | Zwitterionic phases provide electrostatic modulation, reducing peak tailing for basic amines. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.8) in 95:5 Water:ACN | High water content buffer for the "aqueous layer" formation. |

| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 ACN:Water | High organic acts as the "weak" solvent in HILIC. |

| Flow Rate | 0.3 - 0.5 mL/min | Lower flow rates enhance mass transfer in the viscous water layer. |

| Injection Solvent | 100% Acetonitrile (or 90:10 ACN:Water) | CRITICAL: Injecting in water will disrupt the HILIC mechanism and cause peak distortion. |

| Detection | UV @ 210 nm or MS/MS (ESI+) | s-Triazines have low UV absorbance; 210 nm is required if MS is unavailable. |

Gradient Program

Note: In HILIC, the gradient runs from High Organic to Low Organic (opposite of RP).

| Time (min) | % Mobile Phase B (Organic) | Event |

| 0.0 | 95% | Initial Equilibration |

| 2.0 | 95% | Isocratic Hold (Establish baseline) |

| 10.0 | 60% | Linear Ramp (Elute polar amines) |

| 12.0 | 60% | Hold |

| 12.1 | 95% | Return to Initial |

| 20.0 | 95% | Re-equilibration (Critical in HILIC) |

Self-Validating System Suitability (SST)

To ensure data trustworthiness, the system must pass these criteria before sample analysis:

-

Retention Time Stability: ± 2% over 5 injections (HILIC is sensitive to temperature/hydration).

-

Tailing Factor (Melamine): < 1.5 (Indicates successful suppression of silanol interactions).

-

Resolution: > 2.0 between Melamine and Ammeline.

Protocol B: Reversed-Phase Method for Herbicides (Atrazine/Simazine)

Target Analytes: Atrazine, Simazine, Propazine, Prometon.[1] Rationale: These compounds have sufficient hydrophobicity for C18 retention. The challenge is resolution and peak shape.

Chromatographic Conditions

| Parameter | Specification | Causality / Note |

| Column | C18 (End-capped) or Phenyl-Hexyl (150 x 4.6 mm, 3-5 µm) | Phenyl-Hexyl offers unique π-π selectivity for the triazine ring, often resolving isomers better than C18. |

| Mobile Phase A | 5 mM Ammonium Acetate (Unadjusted, ~pH 6.8) | Neutral pH keeps atrazine (pKa ~1.7) uncharged for max retention. |

| Mobile Phase B | Methanol (MeOH) | MeOH offers different selectivity than ACN for triazines and is cost-effective. |

| Temp | 35°C | Slightly elevated temp improves mass transfer and peak sharpness. |

Gradient Program (Standard RP)

| Time (min) | % Mobile Phase B (MeOH) |

| 0.0 | 30% |

| 15.0 | 90% |

| 18.0 | 90% |

| 18.1 | 30% |

| 23.0 | 30% |

Mechanism of Action & Troubleshooting

Understanding the interaction mechanism is vital for troubleshooting.

Figure 2: HILIC Partitioning Mechanism. Retention is driven by the analyte partitioning into the water layer.[3]

Troubleshooting Guide

-

Problem: Melamine and Cyanuric Acid co-elute or disappear.

-

Cause: These two compounds form an insoluble 1:1 complex (Melamine Cyanurate) in solution, precipitating out of the column.

-

Solution: Ensure sample pH is alkaline (pH > 10) during extraction to break the hydrogen bonding network, then dilute into the mobile phase immediately prior to injection.

-

-

Problem: Drifting Retention Times in HILIC.

-

Cause: Insufficient equilibration. Silica hydration takes time.

-

Solution: Increase re-equilibration time to at least 20 column volumes.

-

References

-

U.S. FDA. (2008).[4] Laboratory Information Bulletin 4423: GC-MS Screen for the Presence of Melamine, Ammeline, Ammelide, and Cyanuric Acid.

-

U.S. EPA. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/ESI-MS/MS.[5]

-

Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

-

Thermo Fisher Scientific. Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0).

Sources

- 1. d-nb.info [d-nb.info]

- 2. High-performance liquid chromatographic method for the simultaneous detection of the adulteration of cereal flours with melamine and related triazine by-products ammeline, ammelide, and cyanuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]

- 4. Melamine | FDA [fda.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Triazine Residues from Environmental Water Samples

Abstract

This document provides a comprehensive guide and a detailed protocol for the extraction and concentration of triazine herbicides and their metabolites from water samples using solid-phase extraction (SPE). Triazines, such as atrazine and simazine, are widely used in agriculture and their presence in surface and groundwater is a significant environmental and public health concern, necessitating sensitive and reliable monitoring methods.[1] This application note delves into the underlying principles of SPE for triazine analysis, explains the critical parameters behind experimental choices, and presents a validated, step-by-step protocol designed for high analyte recovery and reproducibility. It is intended for researchers, environmental scientists, and analytical chemists requiring a robust method for sample preparation prior to chromatographic analysis.

Introduction: The Challenge of Triazine Analysis

Triazine herbicides are a class of nitrogen-containing heterocyclic compounds extensively used for pre- and post-emergence weed control in agriculture.[2] Due to their persistence and mobility in soil, they are frequently detected in various water systems, from agricultural runoff to drinking water sources.[1][3] Regulatory bodies worldwide, such as the European Union and the U.S. Environmental Protection Agency (EPA), have established stringent maximum concentration levels (MCLs) for individual pesticides in drinking water, often at the sub-microgram-per-liter (µg/L) level.[1]

Achieving the required detection limits for regulatory compliance is challenging due to the low concentrations of these analytes and the complexity of environmental matrices.[3] Direct injection of water samples into analytical instruments like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is often not feasible. Therefore, a sample preparation step is crucial to not only concentrate the analytes to a detectable level but also to remove interfering matrix components. Solid-phase extraction (SPE) has emerged as the preferred technique over traditional liquid-liquid extraction (LLE) due to its significant advantages, including reduced solvent consumption, higher sample throughput, and improved cleanup efficiency.[1][3]

Expertise & Experience: The "Why" Behind the SPE Method

The effectiveness of an SPE method hinges on a clear understanding of the interactions between the analyte, the solid-phase sorbent, and the liquid phases (sample, wash, and elution solvents). For triazines, which are moderately polar compounds, reversed-phase SPE is the mechanism of choice.

The Principle: Reversed-Phase Extraction

In reversed-phase SPE, a nonpolar stationary phase (the sorbent) is used to retain analytes from a polar mobile phase (the aqueous sample). The primary retention mechanism is hydrophobic interaction between the nonpolar functional groups on the sorbent surface and the nonpolar regions of the triazine molecules.[4]

Causality in Sorbent Selection

The choice of sorbent is the most critical parameter in method development.

-

C18-Bonded Silica (Octadecylsilane) : This is the most universally used sorbent for triazine extraction.[1][2][4][5] The long alkyl chains (C18) provide a highly nonpolar surface that effectively retains triazines from water via hydrophobic interactions. It is robust, well-characterized, and provides excellent recoveries for a wide range of triazines.

-

Polymeric Sorbents (e.g., Styrene-Divinylbenzene, Oasis HLB) : These sorbents offer higher surface area and capacity compared to silica-based C18.[1][6] They are also stable across a wider pH range, which can be advantageous. Sorbents like Oasis HLB are specifically designed to be "hydrophilic-lipophilic balanced," allowing them to be wetted by water while still providing strong retention for hydrophobic compounds like triazines, leading to very reproducible results.[7]

-

Carbon-Based Sorbents (e.g., Graphitized Carbon Black - GCB) : GCB offers unique selectivity, retaining planar molecules like triazines with high efficiency.[5] However, GCB can also strongly retain pigments and other matrix interferences, and analyte elution can sometimes be challenging, requiring specific solvent compositions.[8]

For this protocol, we will focus on the widely validated and highly effective C18 sorbent due to its broad applicability and extensive supporting literature.

Experimental Protocol: SPE of Triazines using C18 Cartridges

This protocol is designed for the extraction of triazines from a 500 mL water sample. All reagents should be of HPLC or analytical grade.

Materials and Reagents

-

SPE Cartridges : C18-bonded silica, 500 mg / 6 mL (or similar format)

-

Methanol (MeOH) : HPLC Grade

-

Ethyl Acetate : HPLC Grade

-

Deionized Water : HPLC Grade

-

Nitrogen Gas : High Purity

-

SPE Vacuum Manifold

-

Glassware : Sample bottles, collection vials

-

Analytical Instrument : GC or HPLC system with a suitable detector (e.g., MS, DAD, or ECD).[1][3]

Step-by-Step Methodology

-

Sample Pretreatment :

-

Collect water samples in clean glass bottles and store them refrigerated at 4°C until analysis.[3]

-

Allow samples to equilibrate to room temperature.

-

Filter the water sample through a 0.45 µm filter to remove suspended particulate matter. This is critical to prevent clogging of the SPE cartridge frits.

-

-

SPE Cartridge Conditioning (Sorbent Activation) :

-

Rationale : This step wets the bonded alkyl chains of the C18 sorbent and removes any potential contaminants from the cartridge.

-

Procedure : Place the C18 cartridges on the vacuum manifold. Pass 5 mL of ethyl acetate through the cartridge, followed by 5 mL of methanol. Do not allow the sorbent to go dry.

-

-

SPE Cartridge Equilibration :

-

Rationale : This step replaces the organic solvent with water to prepare the sorbent for the aqueous sample, ensuring efficient interaction and retention.

-

Procedure : Immediately after conditioning, pass 10 mL of deionized water through the cartridge.[3] Ensure the sorbent bed remains submerged in water before sample loading. This is a critical step; if the sorbent runs dry, the hydrophobic C18 chains can collapse, leading to poor analyte retention and low recovery.

-

-

Sample Loading :

-

Rationale : The triazine analytes are retained on the C18 sorbent while the bulk of the polar water matrix passes through.

-

Procedure : Load the 500 mL water sample onto the cartridge. Maintain a consistent flow rate of approximately 10-15 mL/min.[6] A flow rate that is too fast may result in analyte breakthrough and incomplete retention.

-

-

Sorbent Drying (Matrix Elimination) :

-

Analyte Elution :

-

Rationale : A strong organic solvent is used to disrupt the hydrophobic interactions between the triazines and the C18 sorbent, releasing the analytes from the cartridge into a collection vial. Ethyl acetate is an effective solvent for this purpose.[3]

-

Procedure : Place a clean collection tube inside the manifold. Elute the retained triazines by passing 5 mL of ethyl acetate through the cartridge.[3] Allow the solvent to soak the sorbent bed for 1-2 minutes before applying a slow vacuum to pull it through.

-

-

Concentration and Reconstitution :

-

Rationale : The eluate is concentrated to a small, precise volume to meet the sensitivity requirements of the analytical instrument.

-

Procedure : Evaporate the collected eluate to near dryness under a gentle stream of nitrogen gas at room temperature.[2][3] Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., methanol or acetone:n-hexane).[6] The sample is now ready for chromatographic analysis.

-

Workflow Visualization

Caption: Workflow for Solid-Phase Extraction of Triazines.

Trustworthiness: Method Validation and Performance

A protocol's trustworthiness is established through rigorous validation, ensuring it is a self-validating system. Key performance metrics include analyte recovery, precision (repeatability), and the limits of detection (LOD) and quantification (LOQ).

Quality Control Measures

-

Method Blank : A sample of deionized water is carried through the entire extraction and analysis process to check for contamination from reagents, glassware, or the instrument.

-

Fortified Blank (Spike) : A known amount of triazine standards is added to a deionized water sample, which is then processed. The recovery of the spike is calculated to assess the accuracy of the method. Recoveries are typically expected to be within 70-120%.

-

Fortified Matrix Spike : A known amount of standard is added to an actual environmental sample to evaluate the effect of the sample matrix on the extraction efficiency.